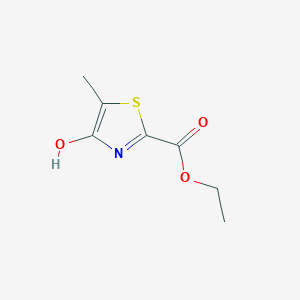

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

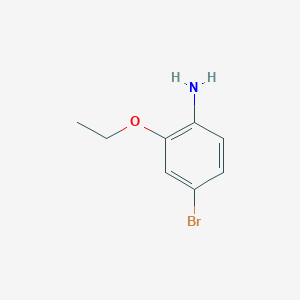

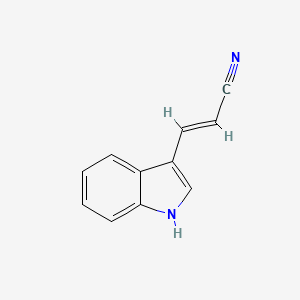

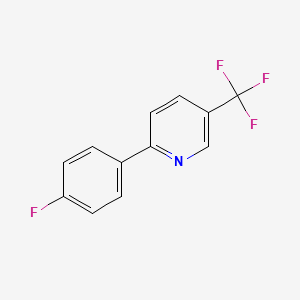

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate serves as an intermediate in pharmaceutical synthesis. For instance, it’s used in the preparation of febuxostat , a xanthine oxidase inhibitor for treating hyperuricemia and gout .

Anticancer Research

Thiazole derivatives have shown promise in anticancer studies. Compounds similar to Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate have been tested against liver carcinoma cell lines like HepG2, indicating potential applications in cancer treatment .

Chemical Reference Standards

This compound is also valuable as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of test results .

Antibacterial Activity

Related thiazole compounds have been screened for antibacterial activity against various pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi, suggesting that Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate could be explored for similar applications .

Mecanismo De Acción

Target of Action

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a complex compound with potential biological activity. Thiazole derivatives, in general, have been found to interact with various biological targets, including DNA and topoisomerase II .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction of thiazole derivatives with dna and topoisomerase ii suggests that this compound may affect dna replication and cell cycle progression .

Result of Action

Thiazole derivatives have been reported to cause dna double-strand breaks and cell death, suggesting that this compound may have cytotoxic effects .

Direcciones Futuras

Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

CAS RN |

133833-93-9 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)